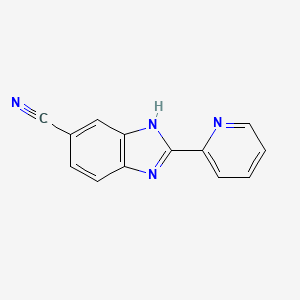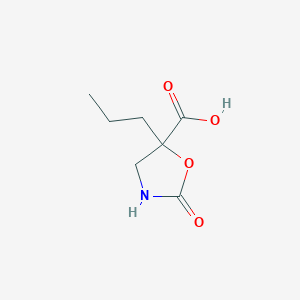
2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that features a benzodiazole core with a pyridine ring and a nitrile group
Applications De Recherche Scientifique
2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of luminescent materials for optoelectronic devices and sensors.
Mécanisme D'action
Target of Action
The primary target of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes. Inhibition of this protein can lead to significant disruption of cellular function .
Mode of Action
This compound interacts with its target protein, CYP51, by binding to its active site. This binding inhibits the normal function of the protein, leading to disruption of sterol biosynthesis
Biochemical Pathways
The inhibition of CYP51 by this compound affects the biosynthesis of sterols. This can lead to a decrease in the production of ergosterol, a key component of fungal cell membranes . The downstream effects of this disruption can include impaired cell growth and proliferation, ultimately leading to cell death .
Pharmacokinetics
It is suggested that the compound could be moderately toxic to humans
Result of Action
The inhibition of sterol biosynthesis by this compound can lead to significant cellular effects. Specifically, it has been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could have potential as a novel anti-fibrotic drug .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ruthenium complexes, exhibiting potential antimicrobial and anti-biofilm activities . The nature of these interactions is likely due to the compound’s ability to act as a chelating ligand .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence various types of cells and cellular processes. For example, it has been reported to exhibit anti-biofilm activity against Pseudomonas aeruginosa PAO1 . This suggests that the compound may influence cell function by disrupting biofilm formation, a key process in bacterial pathogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. For instance, in the synthesis of unsymmetrical ureas bearing 2-pyridyl units, the compound initiates the reaction through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride . This suggests that the compound can exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, possibly due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to other pyridine derivatives, it may be involved in similar metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable benzoyl chloride derivative, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and nitrile formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of halogenated or alkylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzodiazole core.
N-(Pyridin-2-yl)amides: Compounds with an amide linkage instead of a nitrile group.
Imidazo[1,2-a]pyridines: Compounds with an imidazo ring fused to the pyridine ring.
Uniqueness
2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is unique due to its specific combination of a benzodiazole core, pyridine ring, and nitrile group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-9-4-5-10-12(7-9)17-13(16-10)11-3-1-2-6-15-11/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNJLSDCGCEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)




![4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine](/img/structure/B2530914.png)


![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)
![4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2530926.png)

